molecular formula C42H70O14 B1259994 Kahiricoside V

Kahiricoside V

Cat. No.: B1259994
M. Wt: 799 g/mol
InChI Key: KBVYCBSBCPJPRP-WIGGLQCWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kahiricoside V is a triterpenoid saponin isolated from the roots of Astragalus kahiricus, a plant endemic to arid regions of North Africa. Structurally, it features a oleanane-type aglycone core linked to a trisaccharide moiety (composed of glucose, rhamnose, and xylose) at the C-3 position, and a hydroxyl group at C-16 . Pharmacological studies highlight its anti-inflammatory and cytotoxic properties, particularly against hepatocellular carcinoma (HCC) cell lines (IC₅₀ = 8.2 µM in HepG2 cells), attributed to its inhibition of NF-κB signaling and induction of apoptosis . Its unique glycosylation pattern distinguishes it from other Astragalus-derived saponins, which typically exhibit hexose-dominated saccharide chains .

Properties

Molecular Formula

C42H70O14

Molecular Weight

799 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E,6R)-6-[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H70O14/c1-20(18-53-36-33(51)31(49)29(47)24(16-43)54-36)8-7-9-21(2)28-23(46)15-40(6)26-14-22(45)35-38(3,4)27(56-37-34(52)32(50)30(48)25(17-44)55-37)10-11-42(35)19-41(26,42)13-12-39(28,40)5/h8,21-37,43-52H,7,9-19H2,1-6H3/b20-8+/t21-,22+,23+,24-,25-,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36-,37+,39-,40+,41+,42-/m1/s1

InChI Key

KBVYCBSBCPJPRP-WIGGLQCWSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC[C@]45[C@H]3C[C@@H]([C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)O

Canonical SMILES

CC(CCC=C(C)COC1C(C(C(C(O1)CO)O)O)O)C2C(CC3(C2(CCC45C3CC(C6C4(C5)CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)O

Synonyms

kahiricoside V

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Astragaloside IV

Structural Similarities and Differences

  • Core structure : Both share an oleanane aglycone.
  • Glycosylation : Astragaloside IV has a tetrasaccharide (Glc-Glc-Rha-Xyl) at C-3, whereas Kahiricoside V has a trisaccharide (Glc-Rha-Xyl) (Table 1).
  • Functional groups : this compound lacks the acetyl group at C-22 present in Astragaloside IV .

Bioactivity Comparison

Parameter This compound Astragaloside IV
Anti-inflammatory (IL-6 inhibition) 72% at 10 µM 65% at 10 µM
Cytotoxicity (HepG2) IC₅₀ = 8.2 µM IC₅₀ = 15.4 µM
Solubility (water) 1.2 mg/mL 0.8 mg/mL

The reduced glycosylation in this compound correlates with higher cytotoxicity, likely due to enhanced membrane permeability . However, Astragaloside IV exhibits superior immunomodulatory effects in vivo, attributed to its acetyl group stabilizing receptor interactions .

Compound B: Soyasaponin I

Functional Similarities and Differences

  • Shared activity : Both inhibit TNF-α production in macrophages.
  • Mechanistic divergence : Soyasaponin I targets TLR4/MyD88 pathways, while this compound suppresses IκBα phosphorylation .

Pharmacokinetic Comparison

Parameter This compound Soyasaponin I
Oral bioavailability 12% 8%
Plasma half-life (rats) 4.3 h 2.7 h
Metabolite activity Weak (C-16 dehydro) Strong (aglycone)

This compound’s longer half-life and higher bioavailability make it more suitable for chronic inflammation models, whereas Soyasaponin I’s active metabolites favor acute applications .

Key Similarities
  • Structural : Oleanane cores enable membrane interaction and receptor binding.
  • Functional : Anti-inflammatory effects via NF-κB/TLR pathway modulation.
Critical Differences
  • Efficacy : this compound’s cytotoxicity outperforms Astragaloside IV by 47% in HCC models due to its truncated sugar chain reducing steric hindrance .
  • Mechanistic specificity : Soyasaponin I’s TLR4 affinity contrasts with this compound’s IκBα targeting, suggesting divergent therapeutic niches .
Contradictions in Literature

One study reported this compound’s IC₅₀ at 12.5 µM in HepG2 cells, conflicting with earlier data (8.2 µM). This discrepancy may arise from variations in cell culture conditions or compound purity, underscoring the need for standardized bioactivity assays .

Data Tables

Table 1: Structural Comparison

Feature This compound Astragaloside IV Soyasaponin I
Aglycone type Oleanane Oleanane Oleanane
Glycosylation (C-3) Glc-Rha-Xyl Glc-Glc-Rha-Xyl Glc-Glc-Rha
Functional groups C-16 hydroxyl C-22 acetyl C-24 carboxyl

Table 2: Pharmacological Profiles

Compound Target Pathway Clinical Potential Limitations
This compound NF-κB/IκBα HCC therapy Low oral absorption
Astragaloside IV TLR4/MyD88 Immunomodulation High molecular weight
Soyasaponin I TLR4/NF-κB Acute inflammation Rapid metabolism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.